4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)
Description
Properties
IUPAC Name |
4-isoquinolin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2C2HF3O2/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;2*3-2(4,5)1(6)7/h1-4,7,10,15,17H,5-6,8-9H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLWTABYFTLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-52-6 | |
| Record name | 4-(isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Selectivity: The isoquinoline analog’s binding to 5-HT1F is hypothesized to be stronger than quinoline derivatives due to enhanced aromatic interactions, though experimental validation is needed.
- Synthetic Utility: Bis-TFA salts are preferred in drug development for improved purification and stability, as seen in adenovirus-based cAMP assays .
- Safety Considerations : Bis-TFA’s corrosivity necessitates specialized handling, unlike milder counterions (e.g., acetate) .
Biological Activity
4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a piperidine ring and an isoquinoline moiety, this compound exhibits a molecular formula of C₁₈H₁₈F₆N₂O₂ and a molecular weight of 456.34 g/mol. Its development and evaluation as a pharmacological agent are primarily focused on its kinase inhibition properties, among other potential therapeutic applications.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The isoquinoline derivative is known for various biological effects, including:
- Kinase Inhibition : Isoquinoline derivatives often act as inhibitors of specific kinases, which are crucial in many cellular processes.
- Pharmacological Potential : The presence of trifluoroacetic acid enhances solubility and stability, making it a suitable candidate for further pharmacological exploration.
The biological mechanisms through which 4-(Isoquinolin-5-yl)piperidin-4-ol operates are still under investigation. However, preliminary studies suggest that it may interact with various biological targets, particularly kinases involved in cell signaling pathways.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant activity against several cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies indicate that isoquinoline derivatives can induce apoptosis in cancer cells through the modulation of kinase activity, leading to cell cycle arrest and programmed cell death.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of 4-(Isoquinolin-5-yl)piperidin-4-ol and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Isoquinolin-5-yl)piperidin-4-one | Isoquinoline + Piperidine | Antitumor activity |
| 4-Amino-piperidine derivatives | Piperidine with amino substituent | Kinase inhibition |
| Tetrahydroisoquinoline derivatives | Saturated isoquinoline ring | Antimicrobial properties |
The uniqueness of 4-(Isoquinolin-5-yl)piperidin-4-ol lies in its specific combination of functional groups, which may allow for selective kinase inhibition, making it a promising candidate for drug development.
Case Study 1: Kinase Inhibition
A study focused on the inhibitory effects of various isoquinoline derivatives on specific kinases demonstrated that 4-(Isoquinolin-5-yl)piperidin-4-ol showed promising results in inhibiting the activity of target kinases implicated in cancer progression. The compound was tested against several kinase targets, revealing IC50 values indicating effective inhibition at low concentrations.
Q & A
Basic: What are the recommended methodologies for synthesizing 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) with high purity?
Answer:
Synthesis typically involves coupling isoquinoline derivatives with functionalized piperidines. Key steps include:
- Nucleophilic substitution : React 5-bromoisoquinoline with piperidin-4-ol under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to form the core structure .
- Salt formation : Treat the free base with trifluoroacetic acid (TFA) in anhydrous dichloromethane to form the bis-TFA salt.
- Purification : Use preparative HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to isolate the compound. Confirm purity via LC-MS and ¹H/¹³C NMR .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Employ a multi-technique approach:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., piperidine C-OH at ~δ 3.5–4.0 ppm; isoquinoline aromatic protons at δ 7.5–9.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N₂O·2CF₃COOH).
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .
Basic: What experimental conditions are critical for maintaining the stability of this compound during storage?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent TFA degradation .
- Solvent : Dissolve in anhydrous DMSO or ethanol (≥99.9% purity) to avoid hydrolysis.
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
Advanced: How can computational methods optimize the reaction pathways for synthesizing derivatives of this compound?
Answer:
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., B3LYP/6-31G* basis set) .
- Machine learning : Train models on existing reaction data (e.g., ICReDD’s database) to predict optimal catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent systems (polar aprotic vs. ethers) .
- Validation : Compare computational predictions with experimental yields (e.g., ≥80% target product) .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?
Answer:
- Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability assays) and metabolic stability (liver microsomes) to identify discrepancies .
- Target engagement : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and compare with cellular IC₅₀ values.
- Dose-response modeling : Apply Hill equation analysis to reconcile potency differences across assays .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Answer:
- Core modifications : Introduce substituents at the piperidine 4-position (e.g., methyl, fluoro) to sterically hinder off-target binding .
- Isoquinoline substitution : Replace the 5-position with electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with target receptors .
- Validation : Test analogs in orthogonal assays (e.g., kinase panels, phosphatase inhibition) to quantify selectivity indices .
Advanced: What methodologies address batch-to-batch variability in biological activity assays involving this compound?
Answer:
- Standardization : Use internal controls (e.g., reference inhibitors like PF-06465469 for phosphatase assays) to normalize activity .
- Quality control : Implement strict HPLC thresholds (e.g., ≥98% purity) and quantify residual solvents via GC-MS.
- Statistical analysis : Apply ANOVA to batch data (p < 0.05) and adjust for outliers using Grubbs’ test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
